molecular formula C20H17F2N5O2 B607824 Unii-B4D3wps7JY CAS No. 1622849-43-7

Unii-B4D3wps7JY

Cat. No. B607824
CAS RN: 1622849-43-7
M. Wt: 397.3858
InChI Key: ATQAGKAMBISZQM-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Unii-B4D3wps7JY” is also known as GSK3145095 . It is an orally available, small-molecule inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) with potential antineoplastic and immunomodulatory activities . Upon administration, GSK3145095 disrupts RIPK1-mediated signaling, which may reduce C-X-C motif chemokine ligand 1 (CXCL1)-driven recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment (TME) .


Molecular Structure Analysis

The molecular formula of “this compound” is C20H17F2N5O2 . The InChIKey, a unique identifier for the compound, is ATQAGKAMBISZQM-HNNXBMFYSA-N . The compound has a molecular weight of 397.4 g/mol .

Scientific Research Applications

Nanoparticle Synthesis

The synthesis of inorganic nanoparticles is a crucial area in chemical research, with significant implications for various industries including technology and electronics. The development of new semiconducting materials has historically driven the evolution of the electronics industry, showcasing the interplay between scientific discovery and technological advancement (Cushing, Kolesnichenko, & O'Connor, 2004).

Translation of Research to Innovations

The process of translating basic scientific research into practical innovations is vital for societal advancement. Organizations like the National Collegiate Inventors and Innovators Alliance support this transformation by funding experiential learning and research in STEM innovation and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Working Environments

In large scientific applications like the Unified Air Pollution Model (UNI-DEM), collaborative working environments are essential for facilitating the remote development and data sharing among geographically dispersed scientists (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Data Standardization

The creation of databases like the Standardized World Income Inequality Database (SWIID) exemplifies the importance of standardizing data for cross-national research on topics like income inequality (Solt, 2009).

Informatics in Clinical Research

Informatics, particularly the Carolina Data Warehouse for Health (CDW-H), plays a crucial role in supporting the discovery and problem refinement phases of clinical and translational research projects (Mostafa & Moore, 2010).

Translational Research in Healthcare

Translational research bridges the gap between basic healthcare science and clinical practice, with nurse scientists playing a vital role in this field (Grady, 2010).

Role of Science in Society

Scientific research not only uncovers the mysteries of the universe and living things but also creates technologies that benefit humanity. It is essential for the advancement of society and wealth creation (Press, 2013).

Technological Achievements in Universities

Universities play a critical role in high-tech industrialization, acting as the mainstay for national basic research and application study. They must accelerate the transformation of scientific and technical achievements to meet national economic needs (Xian-guo, 2004).

Marine Science and Technology Transfer

The transfer of marine technology and scientific research is pivotal for conserving and sustainably using marine biodiversity in areas beyond national jurisdiction (Harden‐Davies, 2016).

Antenna Technology for WLAN/UNII Applications

The development of high-gain, microstrip antennas for WLAN and UNII standards demonstrates the importance of research in wireless communication technologies (Singla, Khanna, & Parkash, 2019).

Supporting Data-Intensive Analysis

Enabling technologies like workflow, service, and portal are crucial in supporting the essential requirements of data-intensive scientific processes (Yao, Rabhi, & Peat, 2014).

Intervention in Research Processes

Addressing social concerns in the research process is an opportunity often overlooked, yet it can significantly shape technological trajectories (Schuurbiers & Fisher, 2009).

Dual-Band CMOS Front-End for Wireless LAN

The development of a dual-band front-end with two gain modes for the 2.4 ISM band and 5.15-GHz UNII band in CMOS technology highlights the advancements in wireless communication research (Li, Quintal, & Kenneth, 2004).

STEM-Based Education

Research on the implementation of STEM education highlights its role in fostering problem-solving, innovative thinking, and technological insight among students (Majid et al., 2018).

Scientific Misconduct Inquiry

Investigations into scientific misconduct and fraud in research underscore the importance of integrity in scientific exploration (Dayton, 2002).

Thermophysics of Nuclear Reactors

Scientific research on the thermophysics of next-generation nuclear reactors is crucial for enhancing the efficiency and safety of nuclear power facilities (Sorokin et al., 2017).

Environmental Impact of Marine Research

Examining the environmental effects of marine scientific research activities is essential for global scientific, environmental, legal, and policy considerations (Verlaan, 2007).

International Institute of Theoretical and Applied Physics

The International Institute of Theoretical and Applied Physics, in partnership with UNESCO, fosters scientific research and teaching globally, emphasizing physics and overlapping disciplines (Vary, 2008).

Universal Protein Resource

The Universal Protein Resource (UniProt) supports biological research by maintaining an annotated protein sequence knowledgebase, vital for the scientific community (Morgat et al., 2010).

Joint Institute for Nuclear Research

The Joint Institute for Nuclear Research combines scientific and material potential from multiple states to study the fundamental properties of matter (Starchenko & Shimanskaya, 2012).

Mechanism of Action

Target of Action

GSK3145095, also known as UNII-B4D3WPS7JY or B4D3WPS7JY or this compound or GSK-3145095, is a potent and orally active inhibitor of Receptor Interacting Protein 1 (RIPK1) . RIPK1 is a critical mediator of programmed necrosis pathway that is involved in various pathologies, including stroke, myocardial infarction, fatal systemic inflammatory response syndrome, Alzheimer’s disease, and malignancy .

Mode of Action

GSK3145095 binds to RIPK1 with exquisite kinase specificity . It has excellent activity in blocking RIPK1 kinase-dependent cellular responses . The compound’s interaction with its target leads to the inhibition of RIPK1 kinase activity .

Biochemical Pathways

The inhibition of RIPK1 kinase activity by GSK3145095 affects the programmed necrosis pathway . This pathway is a new type of cell death that can be regulated and is characterized by necrotizing morphology . RIPK1 is an intracellular adaptor that regulates inflammation, apoptosis, and necrosis processes by transmitting signals from receptors .

Pharmacokinetics

GSK3145095 has good metabolic stability in vitro . It is removed from the body by hydroxylation and glucosylation in vivo . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may contribute to its bioavailability.

Result of Action

The inhibition of RIPK1 kinase activity in the tumor microenvironment leads to the replacement of tumor-permissive myeloid infiltrates with innate cells that promote an effective antitumor response by adaptive cells . This suggests that GSK3145095 may have potential antineoplastic and immunomodulatory activities .

Action Environment

The action of GSK3145095 can be influenced by environmental factors. For instance, in murine models, the effectiveness of GSK3145095 in inhibiting RIPK1 kinase activity and its subsequent effects were observed in the pancreatic tumor microenvironment . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environment within the body where it is acting.

Biochemical Analysis

Biochemical Properties

GSK3145095 plays a significant role in biochemical reactions by inhibiting RIPK1 kinase activityGSK3145095 binds to RIPK1 with high specificity and potency, with an IC50 value of 6.3 nM . This interaction blocks RIPK1-dependent cellular responses, thereby preventing necroptosis and reducing inflammation. Additionally, GSK3145095 has been shown to promote a tumor-suppressive T cell phenotype in pancreatic adenocarcinoma organ cultures .

Cellular Effects

GSK3145095 exerts various effects on different cell types and cellular processes. In U937 cells, L-cells, and NCTC 929 (L929) cells, GSK3145095 effectively inhibits RIPK1 kinase activity, leading to reduced necroptosis and inflammation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of RIPK1. By blocking RIPK1, GSK3145095 prevents the activation of downstream signaling pathways that lead to cell death and inflammation .

Molecular Mechanism

The molecular mechanism of GSK3145095 involves its binding to the allosteric pocket of RIPK1 at the back of its ATP binding site . This binding disrupts RIPK1-mediated signaling, which may reduce the production of inflammatory cytokines and promote cell survival. GSK3145095 also inhibits the formation of the necrosome, a complex formed by RIPK1 and RIPK3 that leads to necroptosis . By preventing necrosome formation, GSK3145095 reduces cell death and inflammation, making it a potential therapeutic agent for various diseases, including cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GSK3145095 have been observed to change over time. The compound has shown good metabolic stability in vitro and is removed from the body through hydroxylation and glucuronidation . Long-term studies have indicated that GSK3145095 maintains its inhibitory effects on RIPK1 over extended periods, leading to sustained reductions in necroptosis and inflammation . The stability and degradation of GSK3145095 in different experimental conditions may vary, affecting its overall efficacy .

Dosage Effects in Animal Models

In animal models, the effects of GSK3145095 vary with different dosages. At lower doses, GSK3145095 effectively inhibits RIPK1 activity and reduces necroptosis without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of optimizing the dosage of GSK3145095 to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

GSK3145095 is involved in metabolic pathways that include hydroxylation and glucuronidation . These metabolic processes help in the elimination of the compound from the body. In hepatocyte incubations, no human-specific metabolites of GSK3145095 were detected, but trace levels of glutathione (GSH) conjugates were observed in rat and monkey models . This indicates that GSK3145095 undergoes similar metabolic processes across different species .

Transport and Distribution

The transport and distribution of GSK3145095 within cells and tissues involve interactions with various transporters and binding proteins . The compound is distributed throughout the body, with significant accumulation in target tissues such as the pancreas and liver . This distribution pattern is crucial for its therapeutic efficacy, as it ensures that GSK3145095 reaches the sites of inflammation and tumor growth .

Subcellular Localization

GSK3145095 is localized in specific subcellular compartments, including the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of GSK3145095 is essential for its activity, as it allows the compound to interact with RIPK1 and other biomolecules involved in necroptosis and inflammation .

properties

IUPAC Name

5-benzyl-N-[(3S)-7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O2/c21-13-9-12-6-7-15(19(28)25-17(12)14(22)10-13)23-20(29)18-24-16(26-27-18)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2,(H,23,29)(H,25,28)(H,24,26,27)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQAGKAMBISZQM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C(=CC(=C2)F)F)NC(=O)[C@H]1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1622849-43-7
Record name GSK-3145095
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622849437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-3145095
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4D3WPS7JY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-B4D3wps7JY
Reactant of Route 2
Unii-B4D3wps7JY
Reactant of Route 3
Unii-B4D3wps7JY
Reactant of Route 4
Unii-B4D3wps7JY
Reactant of Route 5
Unii-B4D3wps7JY
Reactant of Route 6
Reactant of Route 6
Unii-B4D3wps7JY

Q & A

Q1: How does GSK3145095 interact with RIP1 and what are the downstream effects of this interaction in the context of cancer?

A: GSK3145095 is a potent and highly selective inhibitor of RIP1 kinase activity []. By binding to RIP1, GSK3145095 disrupts its kinase activity, preventing downstream signaling. In the context of cancer, RIP1 has been found to contribute to the immunosuppressive tumor microenvironment (TME). Specifically, RIP1 activity promotes the recruitment of myeloid-derived suppressor cells (MDSCs) to the TME, which suppress the anti-tumor activity of cytotoxic T lymphocytes and natural killer (NK) cells [, ]. By inhibiting RIP1, GSK3145095 aims to reduce MDSC infiltration, thereby enhancing the immune system's ability to target and eliminate cancer cells. Additionally, RIP1 inhibition has been shown to synergize with anti-PD-1 therapy, suggesting a potential for combination treatment strategies [, ].

Q2: What is the evidence suggesting that targeting RIP1 kinase with GSK3145095 could be beneficial in pancreatic cancer specifically?

A: Preclinical studies have demonstrated the potential of RIP1 inhibition as a therapeutic strategy for pancreatic cancer. Notably, RIP1 kinase activity has been linked to pancreatic tumor development []. Research has shown that inhibiting RIP1 within the pancreatic TME can shift the balance of immune cells, replacing tumor-promoting myeloid cells with those that support an anti-tumor immune response []. Furthermore, in murine models of pancreatic cancer, combining RIP1 inhibition with anti-PD-1 therapy resulted in synergistic anti-tumor effects []. This suggests that GSK3145095, by targeting RIP1, could enhance the efficacy of existing immunotherapies and potentially improve outcomes for patients with pancreatic cancer.

Q3: Are there any ongoing clinical trials investigating the use of GSK3145095 in cancer patients?

A: Yes, GSK3145095 is currently being evaluated in a Phase 1/2 clinical trial (NCT03681951) for the treatment of advanced or recurrent solid tumors, including pancreatic cancer []. This multi-part study aims to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of GSK3145095, both as a single agent and in combination with other anti-cancer therapies, including the anti-PD-1 antibody pembrolizumab [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.